8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
The compound 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative characterized by a bicyclic core structure. Key structural features include:
- 8-Cyclopentyl group: A hydrophobic substituent common in kinase inhibitors, enhancing binding to hydrophobic pockets in target enzymes .
- 2-(2,6-Dimethylmorpholin-4-yl): A substituted morpholine ring that may influence selectivity and metabolic stability compared to other heterocyclic substituents .
- 5-Methyl group: A steric modifier that could affect interactions with kinase active sites .
Properties
IUPAC Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-8-17(24)23(15-6-4-5-7-15)18-16(12)9-20-19(21-18)22-10-13(2)25-14(3)11-22/h8-9,13-15H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWHVSJROXEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play a crucial role in cell cycle regulation and energy metabolism, respectively.
Mode of Action
This compound acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases. It binds to these kinases, thereby inhibiting their activity and disrupting the biochemical pathways they regulate.
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 kinases affects several biochemical pathways. The most significant of these is the cell cycle , which is regulated by CDK4/CYCLIN D1. By inhibiting this kinase, the compound can halt cell cycle progression, thereby preventing cell proliferation. The inhibition of ARK5, on the other hand, can impact energy metabolism within the cell.
Biological Activity
8-Cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a compound that has garnered attention in pharmacological research due to its potential as a therapeutic agent. Its structure suggests it may interact with various biological pathways, particularly those involved in cell cycle regulation and cancer treatment.
Chemical Structure and Properties
The compound can be represented by the following molecular formula: . It possesses a pyrido[2,3-d]pyrimidin-7-one core structure, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | Not extensively documented |
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells.
Key Findings:
- CDK Inhibition : Studies show that the compound effectively inhibits CDK4/6 activity, leading to reduced proliferation of cancer cells in vitro and in vivo.
- Apoptosis Induction : The compound has been associated with increased apoptosis in tumor cells, suggesting a dual mechanism of action involving both cell cycle arrest and programmed cell death.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
- Cell Lines Tested : Commonly tested on breast cancer cell lines such as MCF7 and MDA-MB-231.
- IC50 Values : Reported IC50 values indicate potent inhibition of cell proliferation at low micromolar concentrations.
In Vivo Studies
- Animal Models : Efficacy has been demonstrated in xenograft models where tumor growth was significantly inhibited compared to control groups.
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with hormone receptor-positive breast cancer showed promising results when this compound was used in conjunction with other therapies.
- Combination Therapy : Research indicates enhanced efficacy when combined with other targeted therapies, suggesting potential for use in multi-drug regimens.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential side effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison Table
Key Differentiators of the Target Compound
Substituent-Driven Selectivity
2-(2,6-Dimethylmorpholin-4-yl) vs. Piperazine (Palbociclib) :
8-Cyclopentyl Group :
Metabolic Stability
- The C2 morpholine substituent likely reduces susceptibility to aldehyde oxidase-mediated metabolism, a common issue with pyridopyrimidines. For example, unsubstituted morpholine or piperazine analogs undergo rapid 4-hydroxylation, whereas dimethyl substitution may block this pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
